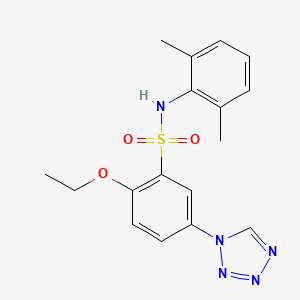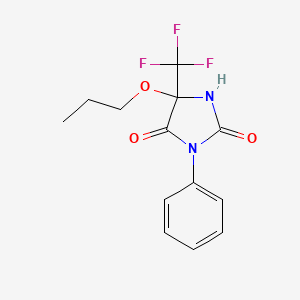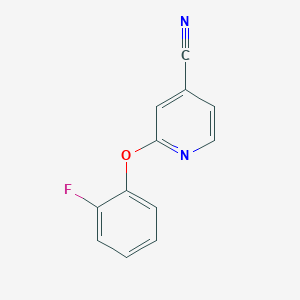![molecular formula C15H15ClFN3O5S B11496651 N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B11496651.png)
N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-3-fluoro-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(2-CHLORO-4-NITROPHENYL)AMINO]ETHYL}-3-FLUORO-4-METHOXYBENZENE-1-SULFONAMIDE is a complex organic compound that features a combination of chloro, nitro, fluoro, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-CHLORO-4-NITROPHENYL)AMINO]ETHYL}-3-FLUORO-4-METHOXYBENZENE-1-SULFONAMIDE typically involves multiple steps:
Nitration and Chlorination: The starting material, 4-chloroaniline, undergoes nitration to form 2-chloro-4-nitroaniline.
Amination: The nitro group is reduced to an amine, which is then reacted with 3-fluoro-4-methoxybenzenesulfonyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-CHLORO-4-NITROPHENYL)AMINO]ETHYL}-3-FLUORO-4-METHOXYBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The chloro and nitro groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of various substituted derivatives.
Reduction: Conversion of the nitro group to an amine.
Oxidation: Formation of carbonyl-containing compounds.
Scientific Research Applications
N-{2-[(2-CHLORO-4-NITROPHENYL)AMINO]ETHYL}-3-FLUORO-4-METHOXYBENZENE-1-SULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its diverse functional groups.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Material Science: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{2-[(2-CHLORO-4-NITROPHENYL)AMINO]ETHYL}-3-FLUORO-4-METHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to engage in various interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding, with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitroaniline: Shares the chloro and nitro functional groups.
3-Fluoro-4-methoxybenzenesulfonamide: Contains the fluoro and methoxy groups.
Uniqueness
N-{2-[(2-CHLORO-4-NITROPHENYL)AMINO]ETHYL}-3-FLUORO-4-METHOXYBENZENE-1-SULFONAMIDE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C15H15ClFN3O5S |
|---|---|
Molecular Weight |
403.8 g/mol |
IUPAC Name |
N-[2-(2-chloro-4-nitroanilino)ethyl]-3-fluoro-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C15H15ClFN3O5S/c1-25-15-5-3-11(9-13(15)17)26(23,24)19-7-6-18-14-4-2-10(20(21)22)8-12(14)16/h2-5,8-9,18-19H,6-7H2,1H3 |
InChI Key |
PVPXMQHEWVWMOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCNC2=C(C=C(C=C2)[N+](=O)[O-])Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-cyano-4,5-diethoxyphenyl)-3-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B11496576.png)

![1-[(4-Nitrobenzyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B11496583.png)
![N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-methoxybenzamide](/img/structure/B11496602.png)
![6-cyclohexyl-1-(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11496609.png)
![5-Benzyl-3-[4-(diethylamino)-2-hydroxyphenyl]-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11496620.png)
![3-(1,3-benzodioxol-5-yl)-5-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B11496623.png)
![7-(2-fluorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11496628.png)


![5-chloro-2-methoxy-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B11496645.png)
![N-[5-(1-adamantyl)-1,3-thiazol-2-yl]-2-(1,3-benzothiazol-2-ylthio)acetamide](/img/structure/B11496656.png)
![2-(4-benzylpiperazin-1-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B11496661.png)
